ethyl 4-(2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Properties
Molecular Formula |
C16H15ClN4O4 |
|---|---|
Molecular Weight |
362.77 g/mol |
IUPAC Name |
ethyl 4-(2-chloro-4-oxopyrido[1,2-a]pyrimidin-3-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H15ClN4O4/c1-3-25-15(23)10-8(2)18-16(24)20-12(10)11-13(17)19-9-6-4-5-7-21(9)14(11)22/h4-7,12H,3H2,1-2H3,(H2,18,20,24) |
InChI Key |
KUACZWMWGDAOBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=C(N=C3C=CC=CN3C2=O)Cl)C |
Origin of Product |
United States |
Preparation Methods
Biginelli-Inspired Cyclocondensation
The tetrahydropyrimidine core of the target compound is classically synthesized via the Biginelli reaction, which involves the condensation of a β-ketoester, aldehyde, and urea/thiourea under acidic conditions. For this compound, ethyl acetoacetate serves as the β-ketoester, while the aldehyde component derives from the pyrido[1,2-a]pyrimidinone intermediate.
Procedure :
-
Synthesis of 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde :
-
Cyclocondensation with Ethyl Acetoacetate and Urea :
Mechanistic Insight :
The reaction proceeds via imine formation between the aldehyde and urea, followed by nucleophilic attack by the β-ketoester enolate. Acid catalysis facilitates both steps, with the ionic liquid DIPEAc (diisopropylethylammonium acetate) enhancing reaction efficiency (yield increase to 78–82%).
Stepwise Synthesis via Intermediate Isolation
Preparation of Pyrido[1,2-a]pyrimidinone Intermediate
The pyrido[1,2-a]pyrimidinone scaffold is synthesized independently to ensure regioselective chlorination and oxidation.
Method A (One-Pot Cyclization) :
-
Reactants : 2-Aminopyridine (10 mmol), ethyl chloroacetate (12 mmol), and phosphorus oxychloride (15 mmol).
-
Conditions : Reflux in dichloroethane for 12 hours.
-
Outcome : 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate is obtained (yield: 60%).
Method B (Oxidative Chlorination) :
Coupling with Tetrahydropyrimidine Moiety
The pyrido[1,2-a]pyrimidinone intermediate is coupled with a pre-formed tetrahydropyrimidine fragment via nucleophilic aromatic substitution (SNAr).
Procedure :
-
Synthesis of Ethyl 6-Methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate :
-
SNAr Coupling :
Catalytic and Solvent Optimization
Ionic Liquid Catalysis
The use of DIPEAc as a catalyst in ethanol reduces reaction time from 10 hours to 4 hours, improving yields to 82–85%.
Solvent Effects
-
Water : Green chemistry approach achieves 60% yield but with lower regioselectivity.
-
DMF : Enhances coupling efficiency (55–60%) but complicates purification.
Analytical Validation and Spectral Data
Nuclear Magnetic Resonance (NMR)
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity
Research indicates that compounds containing the pyridopyrimidine moiety, similar to ethyl 4-(2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, exhibit promising antitumor properties. For instance, derivatives have been reported to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. This inhibition leads to reduced tumor growth in various cancer models, including melanoma and urothelial cancers .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Studies on related pyridopyrimidine derivatives have shown efficacy against bacterial strains and fungi. The mechanism often involves the disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .
Synthetic Methodologies
Catalytic Reactions
this compound can be synthesized via various catalytic methods. Recent advancements include the use of heterogeneous catalysts like Cu/OMS-2 for efficient synthesis of pyridopyrimidine derivatives. These methods facilitate the formation of complex structures with high yields and purity .
Photoredox Catalysis
Innovative approaches such as photoredox catalysis have been employed to achieve selective C–H arylation of similar pyrido[1,2-a]pyrimidines. This technique enhances the functionalization of the compound while maintaining structural integrity and minimizing side reactions .
Enzymatic Inhibition
Research into the biological activities of compounds similar to this compound has highlighted their role as selective protein inhibitors. These compounds can modulate various enzymatic pathways involved in cancer progression and inflammation .
Case Studies
-
Piritrexim (PTX)
Piritrexim is a well-studied pyridopyrimidine derivative that illustrates the therapeutic potential of this class. It demonstrates significant antitumor activity through DHFR inhibition and has shown efficacy in treating melanoma and other cancers when combined with other agents . -
TAK-733
Another notable example is TAK-733, which targets MEK enzymes involved in cancer signaling pathways. Its development involved synthetic strategies that could be applied to this compound for potential therapeutic applications against advanced malignancies .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The chlorine atom and the pyrido[1,2-a]pyrimidine moiety play crucial roles in its reactivity. The compound can bind to metal ions, such as magnesium, through its oxygen and nitrogen atoms, which may be involved in its biological activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences and Similarities
A comparative analysis of structurally related THPM derivatives highlights variations in substituents and their impact on physicochemical properties:
Pharmacological Profiles
- Antimicrobial Activity : Chloro-substituted derivatives (e.g., target compound) show enhanced activity against Gram-positive bacteria compared to thioxo or hydroxylphenyl analogs .
- Kinase Inhibition : The chromen-3-yl analog () exhibits selective inhibition of CDK2 (IC₅₀ = 2.1 µM), attributed to planar aromatic stacking .
- Antioxidant Potential: Thioxo and hydroxyl groups in ’s compound contribute to radical scavenging (DPPH assay: EC₅₀ = 18 µM) .
Spectral and Crystallographic Comparisons
NMR Analysis
- Target Compound vs. Chromen-3-yl Analog (): Region A (positions 39–44): Downfield shifts (δ 7.8–8.2 ppm) in the chromen-3-yl analog due to electron-withdrawing 4-oxo group, absent in the target compound’s pyrido-pyrimidinone system . Region B (positions 29–36): Similar chemical environments (δ 2.1–2.5 ppm) for methyl and ester groups across derivatives .
X-ray Crystallography
Biological Activity
Ethyl 4-(2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, as well as its derivatives.
1. Structural Overview
The compound's structure can be broken down into several key components:
- Pyrido[1,2-a]pyrimidine core : Known for its diverse biological activities.
- Carboxylate group : Often associated with enhanced solubility and bioavailability.
- Chloro and methyl substituents : These groups can influence the compound's pharmacological properties.
2. Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the pyrido[1,2-a]pyrimidine core followed by the introduction of various substituents through electrophilic aromatic substitution or nucleophilic attack reactions.
3.1 Antimalarial Activity
Recent studies have highlighted the antimalarial potential of compounds related to the pyrido[1,2-a]pyrimidine scaffold. For instance, derivatives have been evaluated against Plasmodium falciparum, with some showing moderate activity (IC50 values around 33 μM) against chloroquine-sensitive strains . The structure–activity relationship (SAR) studies suggest that specific modifications to the B-ring can enhance antimalarial efficacy.
3.2 Anticancer Properties
Research has indicated that similar pyrido[1,2-a]pyrimidines exhibit anticancer activity against various human cancer cell lines. For example, certain derivatives have shown promising results in inhibiting cell proliferation in breast cancer models (MCF-7 cell line), with IC50 values indicating effective cytotoxicity .
The mechanisms through which these compounds exert their biological effects often involve:
- Enzyme Inhibition : Many derivatives act as inhibitors of critical enzymes involved in cellular signaling pathways such as PI3K and mTOR .
- Receptor Interaction : Some compounds may bind to specific receptors, modulating their activity and influencing downstream signaling pathways.
Case Study 1: Antimalarial Evaluation
In a study evaluating several pyrido[1,2-a]pyrimidinones for antimalarial activity, two compounds were identified with significant efficacy against P. falciparum. These compounds demonstrated IC50 values of 33 μM and 37 μM respectively. Cytotoxicity assays against mammalian cells showed acceptable safety profiles .
Case Study 2: Anticancer Screening
A series of novel pyrido[1,2-a]pyrimidine derivatives were screened against four human cancer cell lines. Compounds exhibiting promising anticancer activity were further analyzed for their mechanisms of action. One derivative showed an IC50 value of 11.6 nM in MCF-7 cells .
6. Data Summary
| Compound | Activity | IC50 Value (μM) | Cell Line |
|---|---|---|---|
| Compound A | Antimalarial | 33 | P. falciparum |
| Compound B | Anticancer | 11.6 | MCF-7 |
| Compound C | Anticancer | 16 | MCF-7 |
Q & A
Q. What are the common synthetic routes for this compound, and what key intermediates are involved?
The synthesis typically involves multi-step reactions, including Biginelli-type condensations or modifications of pyrimidinone scaffolds. Key steps include:
- Cyclocondensation : Reacting substituted pyridopyrimidine precursors with β-keto esters under acidic conditions (e.g., HCl or acetic acid) to form the tetrahydropyrimidine core .
- Functionalization : Introducing the 2-chloro-4-oxo-pyrido[1,2-a]pyrimidinyl group via nucleophilic substitution or palladium-catalyzed coupling reactions .
- Esterification : Final carboxylate ester formation using ethyl chloroformate or ethanol under reflux .
Critical intermediates : 4-Oxo-4H-pyrido[1,2-a]pyrimidin-3-yl chloride and β-keto ester derivatives.
Q. What spectroscopic and crystallographic methods are used for structural validation?
- X-ray crystallography : Determines absolute configuration and hydrogen-bonding networks (e.g., R-factor < 0.05, as in and ) .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., C17H16N2O5 requires [M+H]<sup>+</sup> 329.1133) .
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR identify substituent positions (e.g., ester carbonyl at ~165 ppm, aromatic protons at 6.5–8.0 ppm) .
Q. What in vitro biological assays are recommended for initial activity screening?
- Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
- Anticancer : MTT assays on cancer cell lines (e.g., IC50 values for HepG2 or MCF-7 cells) .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, given pyrimidinones’ role in ATP-binding pockets .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final cyclization step?
- Solvent effects : Polar aprotic solvents (e.g., DMF or DMSO) enhance cyclization efficiency by stabilizing intermediates .
- Catalyst screening : Lewis acids like FeCl3 or Bi(OTf)3 improve regioselectivity in heterocycle formation .
- Temperature control : Gradual heating (70–90°C) minimizes side reactions, as abrupt temperature shifts degrade sensitive intermediates .
Example optimization : A 15% yield increase was achieved using DMSO at 80°C with 0.5 eq. FeCl3.
Q. How do structural modifications (e.g., chloro vs. methoxy substituents) impact bioactivity?
- Electron-withdrawing groups (Cl) : Enhance binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) but may reduce solubility .
- Steric effects : Bulky substituents at the 4-position (e.g., trifluoromethyl groups) improve metabolic stability but hinder cell permeability .
Case study : Replacement of 4-hydroxyphenyl with 3,5-bis(trifluoromethyl)phenyl increased anti-inflammatory activity by 3-fold .
Q. What computational strategies predict binding modes and pharmacokinetic properties?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., COX-2 or EGFR) .
- ADMET prediction : SwissADME or pkCSM estimates logP (optimal range: 2–4), CYP450 inhibition, and bioavailability .
Key finding : The compound’s ester group contributes to moderate plasma protein binding (70–80%), as predicted via QSAR models .
Data Contradictions and Resolution
Q. Discrepancies in reported biological activities across structural analogs: How to resolve?
Q. Conflicting crystallographic data on hydrogen-bonding patterns: What causes this?
- Polymorphism : Solvent-dependent crystallization (e.g., methanol vs. acetonitrile) alters packing motifs. Use single-solvent recrystallization for reproducibility .
Methodological Best Practices
Q. How to design a SAR study for this compound?
- Step 1 : Synthesize analogs with systematic substitutions (e.g., halogens, alkyl chains) at positions 3, 4, and 6.
- Step 2 : Test against a panel of enzymes/cell lines to identify critical pharmacophores.
- Step 3 : Use CoMFA or CoMSIA to correlate structural features with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
